PF-3084014 hydrobromide, chemically known as (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide hydrobromide, is a potent γ-secretase inhibitor. It has demonstrated significant potential in preclinical research for its ability to reduce amyloid-β (Aβ) production, making it a subject of interest in the study of Alzheimer's disease [, ]. Additionally, its role in modulating the Notch signaling pathway has sparked research into its potential applications in cancer treatment, particularly in addressing castration-resistant prostate cancer (CRPC) [, , , ].
Nirogacestat hydrobromide is a selective small molecule inhibitor of gamma secretase, primarily developed for the treatment of desmoid tumors and other malignancies associated with aberrant Notch signaling. It is chemically characterized as (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide, with an empirical formula of C27H43Br2F2N5O and a molecular weight of 651.48 g/mol. Nirogacestat has been shown to exhibit significant potential in modulating Notch signaling pathways, which are crucial in various tumorigenic processes.
Nirogacestat is classified as a gamma secretase inhibitor. This class of compounds is notable for their role in inhibiting the cleavage of transmembrane proteins, including the Notch receptors, which are implicated in cell differentiation and proliferation. The compound falls under the category of antineoplastic agents due to its potential applications in cancer therapy .
The synthesis of nirogacestat hydrobromide involves several chemical transformations that yield the final product in its dihydrobromide form. The synthetic route typically includes:
The technical details of the synthesis include filtering and washing with cooled isopropanol followed by drying at controlled temperatures to preserve the integrity of the compound .
The molecular structure of nirogacestat hydrobromide can be described as follows:
Nirogacestat participates in several chemical reactions as part of its mechanism of action:
These reactions highlight the therapeutic potential of nirogacestat in targeting specific cancer pathways.
The mechanism by which nirogacestat exerts its effects involves:
These properties are crucial for determining formulation strategies for drug delivery.
Nirogacestat has several scientific uses:
The development of nirogacestat hydrobromide (OGSIVEO®) emerged from strategic targeting of gamma-secretase (GS), an intramembrane aspartyl protease complex processing over 100 substrates, including Notch receptors. Dysregulated Notch signaling drives oncogenesis in desmoid tumors and multiple myeloma by promoting cell proliferation and survival [2] [4]. Early GS inhibitors (e.g., semagacestat) exhibited dose-limiting gastrointestinal toxicity due to non-selective inhibition of substrate processing. Nirogacestat's design prioritized substrate selectivity – specifically sparing amyloid precursor protein (APP) cleavage – while potently inhibiting Notch proteolytic activation [8] [9].
Key Design Principles:
Table 1: Selectivity Profile of Nirogacestat vs. Early-Generation Gamma-Secretase Inhibitors
Compound | Notch1 IC₅₀ (nM) | APP IC₅₀ (nM) | GI Toxicity (Preclinical) |
---|---|---|---|
Nirogacestat | 13.3 | >10,000 | Low |
Semagacestat | 15.1 | 10.9 | Severe |
Avagacestat | 21.0 | 74.0 | Moderate |
This rational framework enabled nirogacestat to achieve clinical efficacy in desmoid tumors via Notch pathway suppression without APP-mediated toxicities [2] [4].
Nirogacestat’s core structure combines a chiral tetralin moiety linked to an imidazole via an amino-pentanamide bridge. Systematic SAR studies identified critical pharmacophoric elements driving potency, selectivity, and metabolic stability [3] [6].
Tetralin Domain Optimization:
Imidazole Domain Modifications:
Table 2: Key SAR Findings in Tetralin-Imidazole Derivatives
Structural Modification | Effect on Notch IC₅₀ | Effect on Metabolic Stability | Rationale |
---|---|---|---|
6,8-Difluoro substitution | ↓ 8-fold | ↔ | Enhanced binding affinity & rigidity |
(S,S)-Stereochemistry | ↓ 40-fold vs (R,R) | ↔ | Optimal GS binding pose |
Neopentylamine (imidazole N-group) | ↔ | ↑ 300% | Reduced CYP3A4 oxidation |
Replacement of gem-dimethyl | ↑ 15-fold | ↓ 70% | Increased susceptibility to oxidation |
The optimized structure (C₂₇H₄₁F₂N₅O) balanced target engagement with pharmaceutical properties, enabling oral bioavailability and sustained pathway suppression [1] [9].
The large-scale synthesis of nirogacestat hydrobromide requires meticulous stereochemical control at two chiral centers and sequential amide bond formation. Patent US20230312480A1 details a convergent route prioritizing enantioselectivity and purity [3] [6].
Route Overview (6 Key Steps):1. Chiral Tetralinamine Synthesis:- (S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is prepared via enzymatic resolution of racemic tetralin using immobilized lipase (e.g., Candida antarctica Lipase B). This achieves >99% ee, critical for Notch inhibitory activity [3].2. Imidazole Intermediate Preparation:- 1-(2-Methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine is synthesized by nucleophilic substitution of 4-nitroimidazole with 2-(bromomethyl)-2-methylpropane followed by catalytic hydrogenation and neopentylamine coupling [6].3. Peptide Coupling:- (S)-2-((S)-6,8-Difluorotetralin-3-ylamino)pentanoic acid (from Step 1 + pentanoic acid activation) reacts with the imidazole amine (Step 2) using coupling agents like HATU or EDCI/HOBt in polar aprotic solvents (DMF, acetonitrile). This yields the free base nirogacestat with <0.5% diastereomeric impurity [3] [6].4. Salt Formation:- Nirogacestat free base is crystallized with hydrobromic acid (2.0 equiv) in isopropanol/ethyl acetate, generating the hydrobromide salt (C₂₇H₄₁F₂N₅O·2HBr). HBr salt enhances aqueous solubility (6.5 mg/mL in water vs. 0.2 mg/mL for free base) and solid-state stability [8] [9].
Table 3: Critical Process Parameters in Nirogacestat Hydrobromide Synthesis
Step | Reaction Conditions | Key Controls | Yield/Purity |
---|---|---|---|
Tetralinamine | Enzymatic resolution, pH 7.5 | Temperature (25°C), enzyme loading (15%) | 40% yield, >99% ee |
Imidazole alkylation | Neopentylamine, K₂CO₃, DMF | N₂ atmosphere, 60°C | 85% yield, 98% purity |
Peptide coupling | EDCI/HOBt, DIPEA, CH₃CN | Stoichiometry (1:1.05), -10°C addition | 92% yield, dr >99:1 |
Salt formation | HBr (2.0 eq) in iPrOAc/EtOAc | Cooling rate (0.5°C/min), seeding | 95% yield, >99.5% purity |
Stereochemical Control Points:
Prodrug Design:
Nirogacestat does not utilize a prodrug strategy. Its favorable logP (2.8) and permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) enable direct oral absorption. Prodrug derivatization (e.g., esterification) was explored but abandoned due to:
Salt Selection:
The dihydrobromide salt (C₂₇H₄₃Br₂F₂N₅O) was selected over alternatives based on comprehensive solid-state characterization:
Table 4: Salt Form Comparative Analysis
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Melting Point | Tablet Stability (40°C/75% RH) |
---|---|---|---|---|
Dihydrobromide | 6.5 | Low | 223°C | >24 months |
Mesylate | 4.2 | Moderate | 198°C | 18 months |
Free base | 0.2 | Low | 167°C | 6 months |
Tosylate | 3.8 | High | 205°C | 12 months |
The dihydrobromide salt’s optimal physicochemical profile underpins nirogacestat’s commercial formulation as film-coated tablets (50/100/150 mg strengths) [6] [9].
Comprehensive Compound Data
Property | Value |
---|---|
Chemical Name | (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide |
Synonyms | PF-03084014 dihydrobromide; Ogsiveo™ |
CAS # | 1962925-29-6 (dihydrobromide) |
Molecular Formula | C₂₇H₄₃Br₂F₂N₅O |
Molecular Weight | 651.47 g/mol |
Salt/Form | Dihydrobromide |
Free Base CAS # | 1290543-63-3 |
Manufacturer | SpringWorks Therapeutics |
Regulatory Status | FDA-approved (2023) for desmoid tumors |
Key Therapeutic Targets | Gamma secretase; Notch; BCMA |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7